molecular formula C16H8N2O3 B610856 SJB3-019A CAS No. 2070015-29-9

SJB3-019A

Numéro de catalogue: B610856
Numéro CAS: 2070015-29-9
Poids moléculaire: 276.25
Clé InChI: DOYPPVCQHGJUBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SJB3-019A est synthétisé par une série de réactions chimiques impliquant la formation d'une structure centrale de naphthoxazole. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

Analyse Des Réactions Chimiques

Types de réactions

SJB3-019A subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun avec des activités biologiques distinctes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité enzymatique de l'USP1. Cette inhibition conduit à la dégradation des protéines inhibitrices de la liaison à l'ADN et à la régulation négative des protéines associées au renouvellement des cellules souches telles que Notch-1, Notch-2, SOX-4 et SOX-2. Le composé inhibe également la réparation de l'ADN par le blocage de la voie de l'anémie de Fanconi et de la recombinaison homologue .

Applications De Recherche Scientifique

B-cell Acute Lymphoblastic Leukemia (B-ALL)

In studies involving B-ALL cell lines (e.g., Sup-B15), SJB3-019A demonstrated significant dose-dependent inhibition of cell growth and increased apoptosis rates. The compound's IC50 values were determined as follows:

Cell LineIC50 (μM)
Sup-B150.349
CCRF-SB0.504
KOPN-80.360

The apoptosis rate increased significantly with higher concentrations of this compound, indicating its potential as a therapeutic agent for B-ALL .

Multiple Myeloma (MM)

This compound has been extensively studied for its effects on multiple myeloma cells. It has been shown to:

  • Decrease viability in MM cell lines.
  • Trigger synergistic anti-MM activity when combined with other agents like bortezomib and lenalidomide .

The following table summarizes the effects observed with this compound treatment on MM cells:

Treatment CombinationEffect
This compound + BortezomibSynergistic anti-MM activity
This compound + LenalidomideOvercomes drug resistance

These findings suggest that this compound could be an effective component of combination therapies for patients resistant to conventional treatments .

Applications in Diffuse Midline Gliomas (DMGs)

Recent research has explored the effects of this compound on diffuse midline gliomas, particularly those harboring the H3K27M mutation. The compound significantly reduced cell proliferation and induced apoptosis in DMG cell lines. Notably, it also decreased migration and invasion capabilities of these cells, indicating a potential application in treating aggressive brain tumors .

Mécanisme D'action

SJB3-019A exerts its effects by selectively inhibiting the enzymatic activity of USP1. This inhibition leads to the degradation of inhibitor of DNA-binding proteins and the downregulation of stem cell renewal-associated proteins such as Notch-1, Notch-2, SOX-4, and SOX-2. The compound also inhibits DNA repair via the blockade of the Fanconi anemia pathway and homologous recombination .

Activité Biologique

SJB3-019A is a potent small molecule inhibitor targeting the deubiquitylating enzyme USP1 (Ubiquitin-Specific Peptidase 1). Its biological activity has been extensively studied, particularly in the context of cancer treatment, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound.

This compound selectively inhibits USP1, leading to significant alterations in cellular processes, particularly those related to apoptosis, cell cycle regulation, and DNA repair mechanisms. The inhibition of USP1 disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.

Key Findings:

  • Inhibition of Cell Viability: Studies have demonstrated that this compound reduces cell viability in various cancer cell lines. For instance, in B-ALL cells (CCRF-SB, Sup-B15, KOPN-8), the IC50 values were reported as follows:
    • Sup-B15: 0.349 μM
    • CCRF-SB: 0.504 μM
    • KOPN-8: 0.360 μM .
  • Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner. For example:
    • In Sup-B15 cells, the apoptosis rates increased from 7.06% (0 μM) to 28.29% (0.2 μM) after treatment with this compound .
  • Cell Cycle Arrest: this compound causes G2/M phase arrest in B-ALL cells. The percentage of cells in G2/M phase increased significantly after treatment:
    • Sup-B15 cells: from 0.90% to 12.17% upon treatment with 0.6 μM this compound .

Impact on Signaling Pathways

This compound's inhibition of USP1 affects several critical signaling pathways:

  • ID1/AKT Pathway: Downregulation of ID1 and p-AKT was observed following this compound treatment, indicating that it may induce apoptosis through modulation of this pathway .
  • DNA Repair Mechanisms: By inhibiting USP1, this compound disrupts DNA repair processes associated with the Fanconi anemia pathway and homologous recombination, leading to increased sensitivity to DNA-damaging agents .

Comparative Studies

The efficacy of this compound has been compared with other therapeutic agents:

CompoundIC50 (μM)Mechanism of Action
This compound0.349USP1 inhibition leading to apoptosis and cell cycle arrest
BortezomibVariesProteasome inhibitor
LenalidomideVariesImmunomodulatory effects

The combination of this compound with other agents like bortezomib has shown synergistic effects, enhancing anti-multiple myeloma activity .

Case Studies

Case Study: Multiple Myeloma Treatment
In a clinical investigation involving multiple myeloma cell lines and patient samples, this compound demonstrated significant anti-tumor activity by:

  • Reducing cell viability.
  • Inducing apoptosis via caspase activation (caspase-3, caspase-8, caspase-9).
  • Overcoming resistance to traditional therapies like bortezomib .

Propriétés

IUPAC Name

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPPVCQHGJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJB3-019A
Reactant of Route 2
SJB3-019A
Reactant of Route 3
SJB3-019A
Reactant of Route 4
SJB3-019A
Reactant of Route 5
SJB3-019A
Reactant of Route 6
Reactant of Route 6
SJB3-019A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.